REACTION_CXSMILES
|
N([C:3]1[C:8]([Cl:9])=[C:7]([C:10](Cl)([Cl:12])[Cl:11])[N:6]=[C:5]([Cl:14])[C:4]=1[Cl:15])N.[OH-].[Na+]>CO>[Cl:9][C:8]1[C:7]([CH:10]([Cl:11])[Cl:12])=[N:6][C:5]([Cl:14])=[C:4]([Cl:15])[CH:3]=1 |f:1.2|
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Name
|
|
Quantity
|
9.9 g
|
Type
|
reactant
|
Smiles
|
N(N)C1=C(C(=NC(=C1Cl)C(Cl)(Cl)Cl)Cl)Cl
|
Name
|
|
Quantity
|
37.5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated under reflux conditions for a period of about 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
the product similarly recovered as a brown oil
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC(=C(C1)Cl)Cl)C(Cl)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 59% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |